2,4-Dimethyldodecane
Description
Structure
3D Structure
Properties
CAS No. |
6117-99-3 |
|---|---|
Molecular Formula |
C14H30 |
Molecular Weight |
198.39 g/mol |
IUPAC Name |
2,4-dimethyldodecane |
InChI |
InChI=1S/C14H30/c1-5-6-7-8-9-10-11-14(4)12-13(2)3/h13-14H,5-12H2,1-4H3 |
InChI Key |
AFELDWXNIFIYOC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C)CC(C)C |
Origin of Product |
United States |
Natural Occurrence and Biological Distribution of 2,4 Dimethyldodecane
Phytochemical Detections of 2,4-Dimethyldodecane in Plant Species
This compound, a branched-chain alkane, has been identified as a phytochemical constituent in various plant species through analytical techniques such as gas chromatography-mass spectrometry (GC-MS). Its presence has been noted in the extracts and essential oils of several plants, indicating its role as a natural product within the plant kingdom.
Presence in Moringa oleifera Extracts
Moringa oleifera, commonly known as the drumstick tree, is recognized for its rich composition of bioactive compounds. Phytochemical analyses of Moringa oleifera leaf extracts have revealed the presence of numerous compounds, including this compound. GC-MS analysis of both aqueous and methanolic extracts of Moringa leaves has identified a wide range of phytochemicals. While specific percentages for this compound are not always detailed, its detection underscores the complex chemical profile of this plant. The leaves are known to contain a variety of beneficial compounds such as phenolic acids, flavonoids, and alkaloids, which contribute to its medicinal and nutritional properties nih.govscielo.org.ar. Quantitative analysis of Moringa oleifera leaf extracts has shown significant amounts of saponins, flavonoids, and phenols, with aqueous extraction proving to be an effective method for retaining these phytochemicals agriscigroup.usglobalscientificjournal.com.
Identification in Gymnema sylvestre Extracts
Gymnema sylvestre, a perennial woody vine, is another plant species in which this compound has been detected. A study utilizing GC-MS to analyze a benzene extract of Gymnema sylvestre leaves identified this compound, although it was present in a relatively small percentage (0.186%) phcogj.com. This plant is well-known in traditional medicine, particularly for its anti-diabetic properties, which are attributed to a mixture of phytochemicals including gymnemic acids, saponins, and gurmarin nih.govijisrt.comnih.gov. The comprehensive phytochemical profile of Gymnema sylvestre includes a diverse array of compounds such as alkaloids, flavonoids, and steroids mdpi.com. The identification of this compound adds to the extensive list of constituents found in this medicinally important plant.
Association with Herbivore-Induced Volatile Profiles in Oryza sativa
In rice (Oryza sativa), this compound has been identified as one of the volatile organic compounds (VOCs) released, particularly in response to herbivore infestation. A study analyzing the volatile profiles of herbivore-infested rice plants found that this compound was among the numerous compounds detected, with a peak area percentage of 1.40% in one of the study locations aloki.hu. Plants release a blend of VOCs, known as herbivore-induced plant volatiles (HIPVs), as a defense mechanism to repel herbivores and attract their natural enemies aloki.hunih.govoup.comnih.govnih.gov. The composition of these volatile blends can be complex and vary depending on the plant's growth stage and the specific herbivore aloki.hu. The detection of this compound in this context suggests its potential role in the intricate chemical ecology of plant-insect interactions.
Interactive Data Table: Phytochemical Detection of this compound in Plant Species
| Plant Species | Part Analyzed | Extraction/Analysis Method | Compound Detected | Reference |
| Moringa oleifera | Leaves | GC-MS of aqueous and methanolic extracts | This compound | scielo.org.arnih.gov |
| Gymnema sylvestre | Leaves | GC-MS of benzene extract | This compound (0.186%) | phcogj.com |
| Olea europaea | Leaves | Essential Oil Analysis | Branched-chain alkanes | nih.govmdpi.com |
| Oryza sativa | Whole Plant | Volatile Profile Analysis (infested) | This compound (1.40%) | aloki.hu |
Detection in Plant Cell Suspension Cultures
Plant cell suspension cultures offer a controlled environment for the production of secondary metabolites nih.govresearchgate.netopenagrar.desemanticscholar.org. These in vitro systems are independent of environmental fluctuations and can be optimized for the synthesis of specific phytochemicals nih.gov. While the direct production of this compound in cell suspension cultures is not extensively documented in the provided search results, the technology allows for the cultivation of plant cells to produce a wide array of natural products. The concentration of plant hormones, such as auxins and cytokinins, in the culture medium can significantly influence biomass accumulation and the production of bioactive compounds mdpi.com. This platform holds potential for the targeted production of specific alkanes and other volatile compounds found in plants.
Characterization of this compound in Food Matrices and Volatile Profiles
Despite extensive research on the volatile composition of Camellia sinensis (tea) and various herbal infusions, the presence of this compound has not been widely reported in the available scientific literature. Numerous studies have characterized the complex aroma profiles of different types of tea, identifying hundreds of volatile compounds, including hydrocarbons, alcohols, aldehydes, and esters. However, this compound is not consistently listed among the identified constituents in these comprehensive analyses.
| Volatile Compound Profile of Tenebrio molitor Larvae (Selected Compounds) | |
|---|---|
| Compound Name | Aroma Association |
| This compound | Sweet-corn-like |
| 2,4,6-Trimethyl-heptane | Sweet-corn-like |
| 3,5-Dihydroxy-6-methyl-2,3-dihydropyran-4-one | Sweet-corn-like |
| 2,6-Dimethyl-pyrazine | Roasted, shrimp-like |
| Heptan-2-one | Roasted, shrimp-like |
| 2,3,5-Trimethyl-pyrazine | Roasted, shrimp-like |
| Association of Volatile Compounds with Sensory Attributes in Golden Pomfret Hydrolysates (PLSR Analysis) | |
|---|---|
| Volatile Compound | Associated Sensory Attribute |
| This compound | Fish odor |
| 1-Octen-3-ol | Fish odor |
| Hexanal | Fish odor |
| Dodecane (B42187) | Fish odor |
| 2,5-Dimethyl-undecane | Fish odor |
| Heptanal | Fish flavor |
| Octanal | Fish flavor |
| Nonanal | Fish flavor |
| Decanal | Fish flavor |
Identification of this compound in Invertebrate-Derived Products
The detection of this compound has also been explored in products derived from invertebrates, such as the parasitic fungus Ophiocordyceps sinensis and its insect host.
Comprehensive analyses of the volatile components of Ophiocordyceps sinensis and its various insect hosts have identified a wide range of compounds, including a significant number of alkanes. While several dimethyl and trimethyl alkanes have been reported as being important for distinguishing between different samples, the specific isomer this compound has not been explicitly identified in the readily available scientific literature on the volatile profiles of these products. Further research with more detailed analysis may be required to confirm its presence or absence in these complex natural products.
Advanced Analytical Methodologies for 2,4 Dimethyldodecane Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, including hydrocarbons like 2,4-dimethyldodecane. The coupling of gas chromatography's separation power with the definitive identification capabilities of mass spectrometry provides a robust platform for the analysis of this compound. In GC-MS analysis, the mass spectrum of this compound exhibits a characteristic fragmentation pattern that aids in its identification. The National Institute of Standards and Technology (NIST) library, for instance, records the mass spectrum of this compound, noting key fragment ions that are indicative of its structure. nist.gov
| Parameter | Value |
| NIST Number | 280203 |
| Total Peaks | 56 |
| m/z Top Peak | 43 |
| m/z 2nd Highest | 85 |
| m/z 3rd Highest | 57 |
For the analysis of volatile compounds like this compound from solid or liquid samples, headspace solid-phase microextraction (HS-SPME) serves as a powerful sample preparation technique integrated with GC-MS. lawdata.com.tw HS-SPME is a solvent-free extraction method that utilizes a coated fiber to adsorb volatile analytes from the headspace above the sample. The selection of the fiber coating is critical and depends on the polarity and volatility of the target analyte. For a non-polar compound such as this compound, a non-polar fiber, for example, polydimethylsiloxane (B3030410) (PDMS), would be appropriate.
The integration of HS-SPME with GC-MS has been successfully applied to the analysis of volatile organic compounds (VOCs) in various matrices, such as in the discrimination of geographical origins of food products. lawdata.com.tw While specific studies detailing the optimization of HS-SPME for this compound are not abundant, the general principles of the technique are applicable. Factors such as extraction time, temperature, and sample matrix composition would need to be optimized to achieve sensitive and reproducible results for this specific analyte.
Complex mixtures containing numerous isomers of hydrocarbons can be challenging to analyze even with high-resolution capillary GC. Comprehensive two-dimensional gas chromatography-mass spectrometry (GC×GC-MS) offers a significant enhancement in separation power. unito.itdlr.de This technique employs two columns of different selectivity connected by a modulator. The modulator traps fractions of the effluent from the first column and then reinjects them onto the second, shorter column for a rapid, secondary separation.
The resulting data is a two-dimensional chromatogram with significantly increased peak capacity, allowing for the separation of co-eluting compounds. For instance, GC×GC-MS would be highly effective in resolving this compound from its other isomers, such as 4,6-dimethyldodecane (B3274633) and 2,6-dimethyldodecane, which may have very similar boiling points and retention times on a single column. nih.govnist.gov The enhanced separation provided by GC×GC is crucial for accurate identification and quantification in complex hydrocarbon analyses. dlr.de
The quantification of this compound using GC-MS typically involves the use of an internal standard. An ideal internal standard would be a compound with similar chemical properties to this compound but one that is not naturally present in the sample. A deuterated analog of this compound would be an excellent choice, though a structurally similar, non-endogenous hydrocarbon could also be employed.
The method of standard addition can also be utilized for quantification, which involves adding known amounts of a this compound standard to the sample to create a calibration curve within the sample matrix. This approach can help to compensate for matrix effects that may enhance or suppress the analyte signal. The selection of appropriate quantification ions from the mass spectrum of this compound is also a critical step in developing a robust quantitative method.
Liquid Chromatography-Mass Spectrometry (LC-MS) in Metabolomics Research
Liquid chromatography-mass spectrometry (LC-MS) is a dominant analytical platform in the field of metabolomics, which involves the comprehensive study of small molecules (metabolites) in biological systems. nih.gov While LC-MS is highly effective for a wide range of metabolites, its application to the analysis of non-polar hydrocarbons like this compound presents challenges.
The Human Metabolome Database (HMDB) lists this compound as a metabolite that is "Expected but not Quantified". hmdb.ca This indicates that while it is predicted to be present in biological systems, robust and validated methods for its routine detection and quantification by LC-MS are not yet established. The high hydrophobicity of this compound makes it difficult to retain and separate on conventional reversed-phase LC columns, which are the most common type used in metabolomics. nih.gov
Furthermore, the ionization of non-polar alkanes by common LC-MS ionization techniques such as electrospray ionization (ESI) is generally inefficient. Alternative ionization methods or derivatization strategies would likely be required to achieve the sensitivity needed for metabolomics studies. Therefore, while LC-MS is a powerful tool for metabolomics, its direct application for the analysis of this compound is currently limited.
Chemometric Approaches in this compound Data Analysis
Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the context of this compound analysis, chemometric approaches can be applied to complex datasets generated by techniques like GC-MS and GC×GC-MS.
For example, in studies where this compound is one of many volatile compounds identified, principal component analysis (PCA) or partial least squares discriminant analysis (PLS-DA) can be used to discern patterns in the data and to identify key biomarkers that differentiate sample groups. lawdata.com.tw Such an approach was used in a study to discriminate the geographical origins of white rice based on their volatile organic compound profiles. lawdata.com.tw Although this study did not specifically highlight this compound, the methodology is directly applicable to datasets that include this compound.
By applying these multivariate statistical tools, it is possible to correlate the abundance of this compound with specific sample characteristics, such as origin, quality, or biological state, even in the presence of a multitude of other chemical components.
Biosynthetic Pathways and Metabolic Transformations of 2,4 Dimethyldodecane
Investigating Endogenous Biosynthesis Mechanisms in Biological Systems
Endogenous biosynthesis of branched-chain alkanes like 2,4-dimethyldodecane is most notably documented in insects, where these compounds are crucial components of their cuticular hydrocarbon profiles, serving as waterproofing agents and chemical signals. The biosynthetic pathway is a modification of fatty acid synthesis.
The process begins with the standard fatty acid synthase (FAS) machinery, which sequentially adds two-carbon units from malonyl-CoA to a growing acyl chain. The characteristic methyl branches of this compound are introduced by the selective incorporation of methylmalonyl-CoA in place of malonyl-CoA at specific elongation steps. The precursors for methylmalonyl-CoA are typically derived from the catabolism of branched-chain amino acids such as valine, isoleucine, and methionine.
Following the formation of a very-long-chain fatty acid (VLCFA) precursor, it undergoes reduction to a fatty aldehyde. The final and critical step is the oxidative decarbonylation of this aldehyde, which removes a carbon atom (as CO2) and yields the final hydrocarbon. This reaction is catalyzed by a specialized P450 enzyme from the CYP4G family, which is highly conserved among insects.
Table 1: Key Steps in the Proposed Biosynthesis of this compound in Insects
| Step | Description | Key Enzymes and Precursors |
| Initiation | A short-chain acyl-CoA primer initiates fatty acid synthesis. | Acetyl-CoA or other short-chain acyl-CoAs |
| Elongation | Sequential addition of two-carbon units to the growing acyl chain. | Fatty Acid Synthase (FAS), Malonyl-CoA |
| Methyl Branching | Incorporation of a methyl group at specific positions. | Methylmalonyl-CoA synthase, Methylmalonyl-CoA (from Val, Ile, Met) |
| Reduction | The very-long-chain fatty acid is reduced to a fatty aldehyde. | Fatty Acyl-CoA Reductase (FAR) |
| Decarbonylation | The fatty aldehyde is converted to the final hydrocarbon with the loss of one carbon. | Cytochrome P450 (CYP4G) Oxidative Decarbonylase |
Exogenous Uptake and Biotransformation Studies
Information regarding the specific exogenous uptake and biotransformation of this compound is scarce. However, general principles of hydrocarbon metabolism in various organisms can be inferred. Invertebrates and microorganisms can absorb hydrocarbons from their environment. The uptake mechanism is often related to the hydrophobicity of the compound.
Once absorbed, biotransformation is a detoxification process. The initial step in the metabolic pathway of alkanes is typically an oxidation reaction. In microorganisms, this is often catalyzed by monooxygenases or dioxygenases, which introduce a hydroxyl group onto the alkane chain. This hydroxylation can occur at a terminal methyl group (terminal oxidation) or at an internal carbon (subterminal oxidation). The resulting alcohol is then further oxidized to an aldehyde and then a fatty acid. This fatty acid can then enter the β-oxidation pathway for energy production. The methyl branches in this compound can pose a challenge to the standard β-oxidation process, potentially requiring specialized enzymatic pathways to handle the branched structure.
Degradation Pathways and Environmental Fate
The environmental fate of this compound is primarily dictated by microbial degradation, as it is a relatively non-volatile organic compound. Numerous soil and marine microorganisms, including bacteria and fungi, have been shown to degrade branched-chain alkanes. However, the presence and position of methyl branches can significantly influence the rate of degradation, often making them more recalcitrant than their straight-chain counterparts.
The primary mechanism for the aerobic degradation of branched alkanes is initiated by an oxidative attack.
Terminal Oxidation: An alkane monooxygenase can hydroxylate one of the terminal methyl groups. The resulting primary alcohol is then oxidized to a carboxylic acid, which can undergo β-oxidation. The methyl branch at the 2-position would likely be processed by specialized enzymes during this pathway.
Subterminal Oxidation: Oxidation can also occur at a methylene group, leading to a secondary alcohol. This can be further oxidized to a ketone.
Anaerobic degradation of branched alkanes is also possible but generally occurs at a much slower rate. These pathways often involve the addition of the alkane to fumarate, followed by a series of reactions that ultimately lead to a fatty acid that can be metabolized.
The persistence of this compound in the environment will depend on various factors, including the presence of adapted microbial communities, temperature, oxygen availability, and nutrient levels. Its low water solubility means it will likely adsorb to soil organic matter and sediments.
Table 2: Potential Microbial Degradation Pathways for this compound
| Pathway | Initial Enzymatic Attack | Key Intermediate Products | Subsequent Metabolism |
| Aerobic Terminal Oxidation | Alkane Monooxygenase | 2,4-Dimethyl-1-dodecanol | Oxidation to 2,4-dimethyldodecanoic acid, followed by modified β-oxidation |
| Aerobic Subterminal Oxidation | Alkane Monooxygenase | Secondary alcohols (e.g., 2,4-dimethyldodecan-x-ol) | Oxidation to ketones, potential for further breakdown |
| Anaerobic Fumarate Addition | Glycyl Radical Enzymes | (1-(2,4-dimethyldodecyl)succinate) | Conversion to a thioester and subsequent degradation |
Computational Chemistry and Molecular Modeling of 2,4 Dimethyldodecane
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis of 2,4-dimethyldodecane involves identifying the molecule's various spatial arrangements, or conformers, that arise from rotation around its single bonds, and determining their relative stabilities. maricopa.edu As a branched alkane, the presence of methyl groups at the 2 and 4 positions introduces significant steric hindrance, which governs the preferred conformations. The long dodecane (B42187) chain also provides a high degree of rotational freedom, leading to a complex potential energy surface.
The most stable conformers are generally those that minimize steric strain by adopting staggered arrangements, particularly anti-conformations where bulky groups are positioned 180° apart. maricopa.edu Conversely, eclipsed conformations, where atoms or groups on adjacent carbons are in line with each other, are energetically unfavorable due to torsional strain. maricopa.edu For this compound, the interactions between the methyl groups and the main hydrocarbon chain are of particular interest. Gauche interactions, where bulky groups are 60° apart, introduce a degree of steric strain and are less stable than anti-conformations. maricopa.edu A comprehensive conformational analysis would involve systematically rotating the dihedral angles of the carbon backbone and calculating the potential energy of each resulting conformer.
To illustrate the concept, a simplified conformational analysis around the C3-C4 bond would reveal different energy levels based on the relative positions of the methyl group on C4 and the rest of the alkyl chain.
Illustrative Table of Relative Energies for C3-C4 Bond Rotation:
| Dihedral Angle (H-C3-C4-C5) | Conformation | Relative Energy (kcal/mol) |
| 60° | Gauche | Higher |
| 180° | Anti | Lowest |
| 360°/0° | Eclipsed | Highest |
Note: This table is illustrative and does not represent actual calculated values for this compound.
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. acs.org By solving Newton's equations of motion for the molecule, MD simulations can model its movement and conformational changes at a given temperature. acs.org Such simulations can reveal the rates of transition between different conformers and the populations of various conformational states at equilibrium. acs.org For a molecule like this compound, MD simulations could be used to investigate its bulk properties, such as viscosity and diffusion, which are influenced by its molecular shape and flexibility. byu.edu
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure of this compound. northwestern.edu These calculations provide detailed information about the molecule's electron distribution, molecular orbitals, and electrostatic potential.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. For an alkane like this compound, which is generally unreactive, a relatively large HOMO-LUMO gap would be expected.
A Molecular Electrostatic Potential (MEP) map can also be generated through quantum chemical calculations. This map illustrates the charge distribution on the molecule's surface, with different colors representing regions of varying electron density. For a nonpolar molecule like this compound, the MEP would show a relatively uniform distribution of electron density, with slightly negative regions (typically colored red or orange) around the hydrogen atoms and slightly positive regions (blue or green) near the carbon skeleton.
Table of Computed Molecular Properties for this compound:
| Property | Value | Reference |
| Molecular Weight | 198.39 g/mol | nih.gov |
| XLogP3-AA | 7.2 | nih.gov |
| Hydrogen Bond Donor Count | 0 | nih.gov |
| Hydrogen Bond Acceptor Count | 0 | nih.gov |
| Rotatable Bond Count | 9 | nih.gov |
| Exact Mass | 198.234750957 Da | nih.gov |
| Topological Polar Surface Area | 0 Ų | nih.gov |
| Heavy Atom Count | 14 | nih.gov |
Prediction of Spectroscopic Properties
Computational methods are also valuable for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹³C NMR spectra can be predicted with a reasonable degree of accuracy using computational methods. libretexts.org For this compound, due to its asymmetry, each of the 14 carbon atoms would be expected to have a unique chemical shift. However, some carbons in similar chemical environments might have very close chemical shifts. Computational predictions can help in assigning the peaks in an experimental spectrum to specific carbon atoms in the molecule. docbrown.info
Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be calculated computationally to predict its IR spectrum. The predicted spectrum would show characteristic peaks for C-H stretching and bending vibrations, which are typical for alkanes. These predictions can be compared with experimental IR spectra to confirm the molecule's structure. researchgate.net
Mass Spectrometry: While not a direct prediction of the spectrum in the same way as for NMR or IR, computational methods can be used to study the fragmentation patterns of this compound upon ionization in a mass spectrometer. This can help in understanding the observed peaks in an experimental mass spectrum. The NIST WebBook provides experimental mass spectrometry data for this compound, showing a base peak at m/z 43. nist.gov
Emerging Research Avenues and Future Outlook on 2,4 Dimethyldodecane
Development of Novel Synthetic Strategies for 2,4-Dimethyldodecane and its Analogs
The availability of pure this compound is crucial for detailed toxicological, metabolic, and analytical studies. While standard organic synthesis methods can produce this molecule, future research is expected to focus on developing more efficient, stereoselective, and environmentally benign synthetic routes.
Current and Foreseeable Synthetic Approaches:
| Strategy | Description | Potential Advantages |
| Grignard Reactions | The reaction of an appropriate Grignard reagent with a ketone or aldehyde, followed by dehydration and hydrogenation, is a classic approach for creating branched alkanes. | Well-established, versatile for creating various isomers. |
| Catalytic Isomerization | The isomerization of linear alkanes using solid acid catalysts can produce branched isomers. | Potentially cost-effective for large-scale production. |
| Asymmetric Synthesis | The development of chiral catalysts could enable the stereoselective synthesis of specific enantiomers of this compound, which may have unique biological activities. | Allows for the study of stereospecific effects in biological systems. |
| Bio-catalysis | The use of engineered enzymes could offer a highly specific and sustainable route to this compound and its analogs under mild reaction conditions. | High selectivity, reduced environmental impact. |
The synthesis of analogs, including those with isotopic labels (e.g., deuterium or carbon-13), will also be instrumental for metabolic tracing and quantitative analytical studies.
Advancements in Targeted Analytical Platforms for Low-Concentration Detection
Detecting and quantifying this compound, especially in complex biological and environmental matrices where it may be present at low concentrations, requires highly sensitive and selective analytical methods.
Emerging Analytical Techniques:
| Technique | Principle | Application for this compound |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and retention times, followed by mass-based identification. nih.gov | Standard method for identifying and quantifying this compound in various samples. nih.gov |
| Two-Dimensional Gas Chromatography (GCxGC-MS) | Provides enhanced separation of complex mixtures by using two different chromatography columns. | Improved resolution for distinguishing this compound from other isomers and matrix components. |
| Selected Ion Monitoring (SIM) | A GC-MS technique that increases sensitivity by only monitoring for specific mass fragments of the target analyte. | Enables lower detection limits for trace-level quantification. |
| Solid-Phase Microextraction (SPME) | A solvent-free extraction method that concentrates volatile and semi-volatile compounds from a sample. | Pre-concentration step to enhance the detection of low levels of this compound in air, water, or food samples. |
Future advancements will likely focus on the development of portable sensors and high-throughput screening methods for rapid and on-site detection.
Elucidation of Biological Network Interactions and Metabolic Roles
Understanding the biological relevance of this compound is a key area for future research. As a hydrocarbon, it is expected to interact with lipophilic environments within the body, such as cell membranes.
Potential Areas of Biological Investigation:
Metabolic Pathways: Investigating how this compound is metabolized by cytochrome P450 enzymes and other metabolic pathways will be crucial to understanding its biological fate and potential effects.
Interaction with Nuclear Receptors: Some hydrocarbons can interact with nuclear receptors that regulate gene expression. Studying the potential interaction of this compound with receptors such as the pregnane X receptor (PXR) and the constitutive androstane receptor (CAR) could reveal its impact on cellular processes.
Biomarker Potential: The presence of this compound has been noted in some foods, such as various types of tea. foodb.ca Further research could validate its use as a potential biomarker for the consumption of these foods. foodb.ca
Integration of Omics Data for Systems-Level Understanding
A systems-level understanding of the biological impact of this compound can be achieved through the integration of various "omics" data. nih.govnashbio.com This approach allows for a holistic view of the molecular changes that occur in response to exposure to this compound. rsc.org
Integrative Omics Approaches:
| Omics Field | Potential Application to this compound Research |
| Transcriptomics | Analyzing changes in gene expression (mRNA levels) in cells or tissues exposed to this compound to identify affected cellular pathways. |
| Proteomics | Studying alterations in protein expression and post-translational modifications to understand the functional consequences of gene expression changes. |
| Metabolomics | Profiling changes in endogenous small molecules to reveal disruptions in metabolic networks following exposure. nashbio.com |
| Lipidomics | Investigating how this compound may alter the composition and organization of cellular membranes. |
By integrating these datasets, researchers can construct comprehensive models of the biological networks influenced by this compound, moving from simple exposure to a deeper understanding of its physiological and toxicological implications. researchgate.netresearchgate.net
Q & A
Q. What are the optimal synthetic routes for 2,4-dimethyldodecane in laboratory settings?
Answer: this compound (C₁₄H₃₀, CAS 6117-99-3) is synthesized via branched alkane alkylation. A common method involves catalytic methylation of dodecane using methyl iodide or dimethyl sulfate with Lewis acids (e.g., AlCl₃) under controlled temperatures (80–120°C). Alternative approaches include selective cracking of larger hydrocarbons followed by isomer-specific methylation . Key considerations:
Q. How can this compound be characterized using spectroscopic and chromatographic techniques?
Answer:
- Mass Spectrometry (MS): The NIST database provides a reference spectrum (electron ionization) with key fragments at m/z 198 (molecular ion), 155, and 113, corresponding to methyl-branch cleavages .
- Gas Chromatography (GC): Use non-polar columns (e.g., DB-5) with retention indices calibrated against n-alkane standards to resolve structural isomers .
- Nuclear Magnetic Resonance (NMR): Assign methyl group signals (¹³C NMR: δ 22–25 ppm for C2 and C4 methyl carbons) using DEPT-135 experiments .
Q. What are the physical and thermodynamic properties of this compound?
Answer:
- Molecular weight: 198.39 g/mol (calculated from IUPAC data) .
- Boiling point: Estimated at 240–250°C (extrapolated from branched alkane homologs) .
- Log P (octanol-water): ~7.2, derived from computational models (EPI Suite) due to limited experimental data .
Advanced Research Questions
Q. How do branching positions (2,4 vs. 4,6 isomers) influence the reactivity and stability of dimethyldodecane?
Answer:
- Thermal Stability: this compound exhibits higher thermal stability than 4,6-isomers due to reduced steric hindrance at terminal methyl groups. Conduct thermogravimetric analysis (TGA) under nitrogen to compare decomposition thresholds .
- Oxidative Reactivity: Use radical initiators (e.g., AIBN) in autoxidation studies to measure hydroperoxide formation rates. Branched alkanes with mid-chain methyl groups show slower oxidation kinetics .
Q. What computational methods are effective for modeling this compound’s degradation pathways?
Answer:
- Density Functional Theory (DFT): Apply M06-2X/6-311+G(d,p) with solvent models (e.g., SMD) to simulate hydroxyl radical (•OH) attack mechanisms. Focus on hydrogen abstraction and methyl group elimination pathways .
- Molecular Dynamics (MD): Simulate membrane interactions to predict bioavailability and environmental persistence .
Q. How can researchers resolve contradictions in reported physical data (e.g., boiling points) for branched alkanes?
Answer:
- Standardized Methods: Replicate experiments using ASTM-approved distillation setups and purity verification (≥99% via GC-FID).
- Meta-Analysis: Compare datasets from NIST, PubChem, and peer-reviewed studies to identify systematic errors (e.g., isomer misidentification) .
Experimental Design and Data Analysis
3.1 Designing a study to investigate this compound’s role in lipid membrane dynamics
Methodology:
Sample Preparation: Incorporate this compound into liposomes (DPPC/cholesterol) at varying concentrations (0.1–5 mol%).
DSC Analysis: Measure phase transition temperatures to assess membrane fluidity changes.
Fluorescence Anisotropy: Use DPH probes to quantify lipid order perturbations .
3.2 Validating analytical methods for trace detection in environmental samples
Protocol:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
